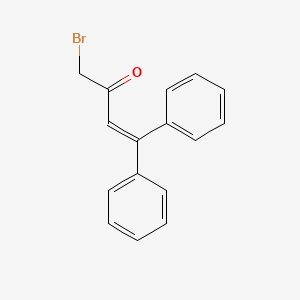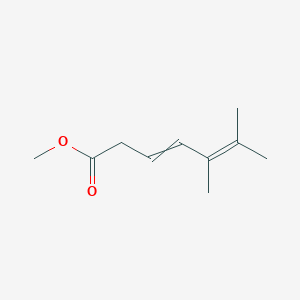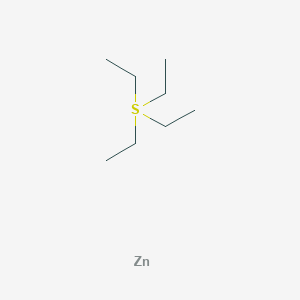
Tetraethyl-lambda4-sulfane;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl-lambda4-sulfane;ZINC, also known by its chemical formula C8H20SZn, is a compound that features a zinc atom coordinated with a tetraethyl-lambda4-sulfane ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-lambda4-sulfane;ZINC typically involves the reaction of zinc salts with tetraethyl-lambda4-sulfane ligands under controlled conditions. One common method includes the use of zinc chloride (ZnCl2) and tetraethyl-lambda4-sulfane in an organic solvent, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where zinc salts and tetraethyl-lambda4-sulfane are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl-lambda4-sulfane;ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetraethyl-lambda4-sulfane;ZINC has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Tetraethyl-lambda4-sulfane;ZINC exerts its effects involves the coordination of the zinc atom with the sulfur ligand, which can interact with various molecular targets. In biological systems, it may interact with zinc transporters and enzymes, influencing zinc homeostasis and cellular functions . The compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other zinc-sulfur complexes such as zinc diethyl sulfide and zinc tetraethyl sulfide. These compounds share similar structural features but may differ in their reactivity and applications .
Uniqueness
Tetraethyl-lambda4-sulfane;ZINC is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
105855-90-1 |
|---|---|
Molecular Formula |
C8H20SZn |
Molecular Weight |
213.7 g/mol |
IUPAC Name |
tetraethyl-λ4-sulfane;zinc |
InChI |
InChI=1S/C8H20S.Zn/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3; |
InChI Key |
GUTKTDHYQRXTSM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(CC)(CC)CC.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
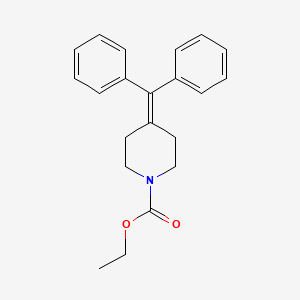
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
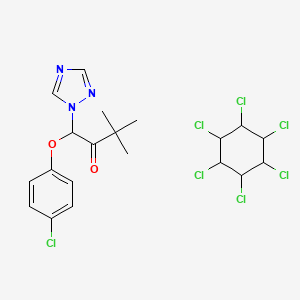

![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
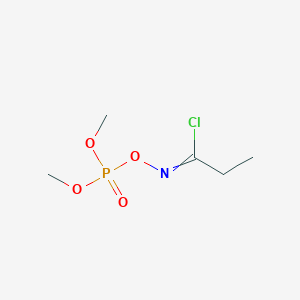
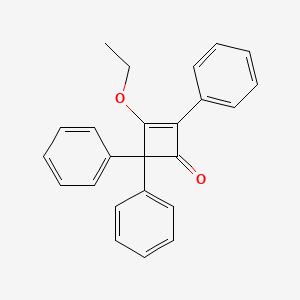
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
